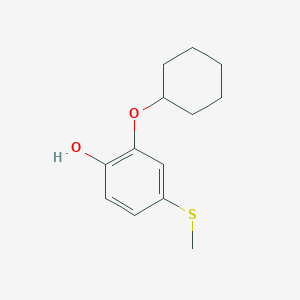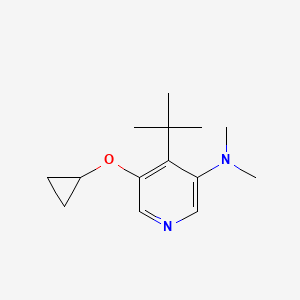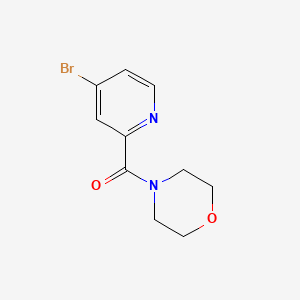
(4-Bromo-2-pyridinyl)-4-morpholinyl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-pyridinyl)-4-morpholinyl-methanone is a chemical compound with the molecular formula C₉H₁₁BrN₂O It is known for its unique structure, which includes a brominated pyridine ring and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-pyridinyl)-4-morpholinyl-methanone typically involves the reaction of 4-bromo-2-pyridinecarboxylic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of automated reactors and continuous flow systems to optimize reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-pyridinyl)-4-morpholinyl-methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-pyridinyl-4-morpholinyl-methanone.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the nucleophile.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 2-pyridinyl-4-morpholinyl-methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-2-pyridinyl)-4-morpholinyl-methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-2-pyridinyl)-4-morpholinyl-methanone involves its interaction with specific molecular targets and pathways. The bromine atom in the pyridine ring can form halogen bonds with biological molecules, influencing their function. The morpholine moiety can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-2-pyridinyl)methanol: Similar structure but with a hydroxyl group instead of a morpholine moiety.
(4-Bromo-2-pyridinyl)acetonitrile: Contains a nitrile group instead of a morpholine moiety.
4-(4-Bromo-2-pyridinyl)morpholine: Similar structure but lacks the methanone group.
Uniqueness
(4-Bromo-2-pyridinyl)-4-morpholinyl-methanone is unique due to the presence of both the brominated pyridine ring and the morpholine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H11BrN2O2 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
(4-bromopyridin-2-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C10H11BrN2O2/c11-8-1-2-12-9(7-8)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2 |
InChI Key |
MHURJLSKDBGLHT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=NC=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



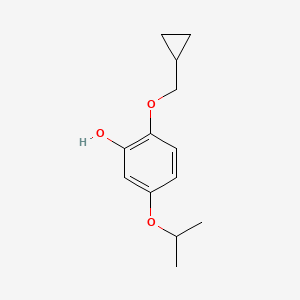


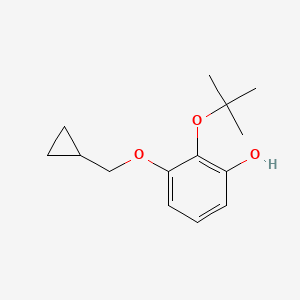

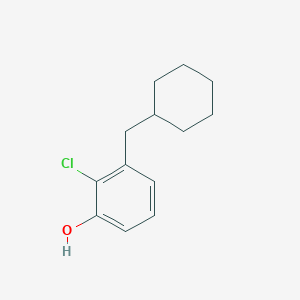
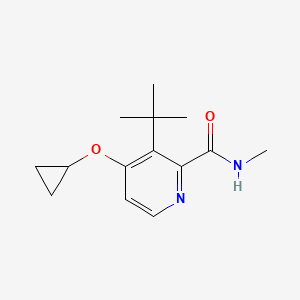
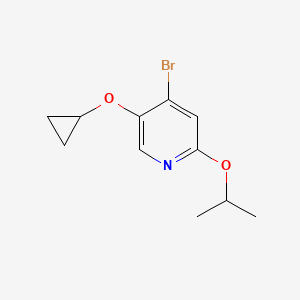

![2-[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14838632.png)

